molecular formula C9H13ClO4 B13150447 Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13150447
M. Wt: 220.65 g/mol
InChI Key: ARGSOOVXHURFNY-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C9H13ClO4 and a molecular weight of 220.65 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiroheptane ring system. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Cold-chain transportation is often required to maintain the stability of the compound during storage and shipment .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would produce the corresponding carboxylic acid .

Scientific Research Applications

Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane: Lacks the carboxylate group.

    2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylic acid: The carboxylic acid derivative of the compound.

    Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxamide: The amide derivative.

Uniqueness

Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its spirocyclic structure and the presence of both ester and chlorine functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications .

Properties

Molecular Formula

C9H13ClO4

Molecular Weight

220.65 g/mol

IUPAC Name

methyl 2-chloro-5,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C9H13ClO4/c1-5-4-8(6(2)13-5)9(10,14-8)7(11)12-3/h5-6H,4H2,1-3H3

InChI Key

ARGSOOVXHURFNY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C(O1)C)C(O2)(C(=O)OC)Cl

Origin of Product

United States

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